Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Description
Historical Development of Organotrifluoroborate Chemistry
The historical development of organotrifluoroborate chemistry traces its origins to the broader evolution of organofluorine chemistry, which began in the mid-19th century with pioneering work by Alexander Borodin in 1862. Borodin's initial synthesis of an organofluorine compound through nucleophilic halogen exchange established the foundation for subsequent developments in fluorine chemistry. However, the specific chemistry of organotrifluoroborates emerged much later as a distinct branch of organoboron chemistry, driven by the need for more stable and versatile boron-containing reagents.
The breakthrough in organotrifluoroborate chemistry occurred with the work of Thierig and Umland in 1967, who developed methods for preparing these compounds from organoborane precursors. Their approach involved treating organoboranes with potassium bifluoride under specific conditions to generate the corresponding trifluoroborate salts. This methodology remained largely unexplored for several decades until Vedejs revisited and refined the approach in 1995, leading to a renaissance in organotrifluoroborate chemistry. Vedejs demonstrated that boronic acids could be conveniently converted to aryltrifluoroborate salts using aqueous potassium bifluoride in methanol, providing yields of up to 82 percent for phenyl derivatives.
The systematic development of organotrifluoroborate chemistry gained significant momentum through the extensive research programs led by Professor Gary Molander and his collaborators. Molander's group recognized the potential of these compounds as bench-stable boronic acid surrogates and developed comprehensive methodologies for their preparation and application in cross-coupling reactions. Their work established that organotrifluoroborates could be prepared from various organometallic precursors, including Grignard reagents, organolithium compounds, and organopalladium intermediates, greatly expanding the scope of accessible structures.
| Historical Milestone | Year | Key Development | Significance |
|---|---|---|---|
| First organofluorine synthesis | 1862 | Borodin's halogen exchange | Foundation of organofluorine chemistry |
| Initial trifluoroborate preparation | 1967 | Thierig-Umland method | First systematic approach |
| Modern revival | 1995 | Vedejs methodology | Practical synthetic routes |
| Systematic development | 2000-2008 | Molander's comprehensive studies | Establishment as standard reagents |
The development of this compound specifically represents a convergence of organotrifluoroborate chemistry with the growing interest in fluorinated building blocks for pharmaceutical applications. The compound was first synthesized and characterized as part of efforts to develop fluorinated organotrifluoroborates that could serve as versatile coupling partners for introducing trifluoroalkyl groups into complex molecules. The successful preparation of this compound required optimization of existing synthetic methodologies to accommodate the unique electronic and steric properties of the trifluoropropyl substituent.
Structural Significance of Fluorinated Boron Reagents
The structural architecture of this compound embodies several key design principles that contribute to its exceptional properties as a synthetic reagent. The compound features a tetrahedral boron center coordinated to three fluorine atoms and one carbon atom from the trifluoropropyl group, creating a formal trifluoroborate anion that is balanced by a potassium countercation. This tetrahedral geometry contrasts sharply with the trigonal planar structure of boronic acids and boronate esters, resulting in fundamentally different chemical behavior and stability characteristics.
The presence of multiple fluorine atoms throughout the molecular structure creates a highly electronegative environment that stabilizes the boron-carbon bond against unwanted side reactions. The trifluoromethyl group at the terminal position of the propyl chain contributes significant electron-withdrawing effects through both inductive and field mechanisms, which influence the reactivity of the boron center and the overall stability of the compound. This electronic stabilization allows the compound to resist protodeboronation, a common degradation pathway that limits the utility of many organoboron reagents in synthetic applications.
The structural rigidity imparted by the fluorine substituents also contributes to the compound's favorable physical properties, including enhanced crystallinity and thermal stability. X-ray crystallographic studies of related organotrifluoroborates have revealed well-defined packing arrangements that contribute to their bench stability and ease of handling. The potassium countercation plays a crucial role in determining the solid-state structure and solubility properties of the compound, with the ionic nature of the salt facilitating dissolution in polar protic solvents while maintaining stability under ambient conditions.
| Structural Feature | Impact on Properties | Synthetic Implications |
|---|---|---|
| Tetrahedral boron geometry | Enhanced stability vs. trigonal boronic acids | Resistance to protodeboronation |
| Trifluoromethyl group | Strong electron withdrawal | Modulated reactivity patterns |
| Multiple fluorine atoms | Increased electronegativity | Enhanced metabolic stability |
| Ionic salt structure | Improved solubility in polar solvents | Compatibility with aqueous conditions |
The fluorinated nature of this compound also imparts unique solubility characteristics that can be advantageous in certain synthetic contexts. While many organotrifluoroborates are soluble in polar organic solvents such as acetonitrile, dimethylformamide, and methanol, the additional fluorine content in this compound can influence its partition behavior between organic and aqueous phases. This property can be exploited in extraction-based purification protocols and in the development of biphasic reaction systems for cross-coupling transformations.
The electronic properties of the trifluoropropyl substituent also influence the compound's behavior in transition metal-catalyzed reactions. The electron-withdrawing nature of the trifluoromethyl group can affect the rate of transmetalation steps in palladium-catalyzed cross-coupling reactions, potentially leading to different reactivity patterns compared to non-fluorinated analogs. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields in synthetic applications involving this specialized reagent.
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organotrifluoroborate compounds, reflecting both the organic substituent and the anionic boron center. The primary IUPAC name for this compound is potassium trifluoro(3,3,3-trifluoropropyl)borate(1-), which explicitly identifies the potassium countercation, the three fluorine atoms directly bonded to boron, the trifluoropropyl organic substituent, and the formal charge on the borate anion. This systematic naming approach ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.
Alternative nomenclature systems have been employed in the chemical literature to describe this compound, reflecting different approaches to naming organotrifluoroborate species. The compound is also known as potassium trifluoro(3,3,3-trifluoropropyl)boranuide, where the term "boranuide" emphasizes the anionic nature of the boron center. Additionally, the compound appears in chemical databases under the name this compound, which provides a more descriptive representation of the structural features while maintaining clarity regarding the regiochemistry of the boron attachment.
The Chemical Abstracts Service has assigned the registry number 1430722-07-8 to this compound, providing a unique identifier that facilitates database searches and ensures accurate identification across different nomenclature systems. The molecular descriptor number MFCD09993011 serves as an additional identifier in chemical databases and inventory systems, particularly those maintained by chemical suppliers and research institutions. These numerical identifiers are essential for maintaining accurate chemical records and facilitating regulatory compliance in commercial applications.
| Nomenclature System | Name | Purpose |
|---|---|---|
| IUPAC Systematic | Potassium trifluoro(3,3,3-trifluoropropyl)borate(1-) | Primary scientific identification |
| Alternative IUPAC | Potassium trifluoro(3,3,3-trifluoropropyl)boranuide | Emphasis on anionic nature |
| Descriptive | This compound | Structural clarity |
| CAS Registry | 1430722-07-8 | Unique database identifier |
| MDL Number | MFCD09993011 | Chemical inventory systems |
The classification of this compound within broader chemical taxonomy systems places it in the category of organotrifluoroborates, which are themselves a subset of organoboron compounds. More specifically, the compound belongs to the class of alkyltrifluoroborates due to the alkyl nature of the trifluoropropyl substituent, distinguishing it from aryltrifluoroborates, alkenyltrifluoroborates, and other structural variants. The presence of multiple fluorine atoms also classifies it as a perfluoroalkyl derivative, reflecting the complete fluorination of the terminal methyl group.
The structural formula C₃H₄BF₆K provides essential information about the compound's composition and can be used to calculate important physical properties such as molecular weight (203.96 g/mol) and elemental composition. The high fluorine content (56.0% by mass) reflects the compound's classification as a highly fluorinated reagent, which has implications for its environmental fate, analytical detection methods, and handling requirements in laboratory and industrial settings.
Properties
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoropropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJJQRSWDQBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430722-07-8 | |
| Record name | potassium trifluoro(3,3,3-trifluoropropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Borylation of 3,3,3-Trifluoropropene
- Starting Material: 3,3,3-Trifluoropropene
- Reagents: Boron-containing reagents such as bis(pinacolato)diboron or potassium trifluoroborate salts
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
- Conditions: Inert atmosphere (argon or nitrogen), controlled temperature and pressure to prevent side reactions
- Outcome: Direct synthesis of potassium 3,3,3-trifluoropropane-1-trifluoroborate via hydroboration or borylation of the alkene double bond
This method leverages palladium catalysis to introduce the boron moiety efficiently, enabling the formation of the trifluoroborate salt with good yields and purity.
Copper-Mediated Coupling Reactions
Copper-mediated methods are also employed for C–B bond formation involving trifluorinated substrates. These methods facilitate the formation of C(aryl)-B bonds and can be adapted for alkyl trifluoroborates, including trifluoropropane derivatives, under mild conditions.
Industrial Scale Preparation
In industrial settings, the preparation follows similar synthetic routes but emphasizes the optimization of reaction parameters:
| Parameter | Typical Industrial Range |
|---|---|
| Temperature | 70–100 °C |
| Pressure | Atmospheric to several MPa |
| Catalyst Loading | 5–20 mol% depending on catalyst |
| Solvent | Methanol, ethanol, ethyl acetate |
| Reaction Time | 2–6 hours |
Process control ensures high yield and purity, minimizing side reactions and catalyst degradation.
Detailed Research Findings and Reaction Analysis
A key precursor for the synthesis of this compound is 2-bromo-3,3,3-trifluoropropanol, which can be prepared via bromination of 3,3,3-trifluoropropene followed by catalytic reduction and substitution reactions.
Preparation of 2-Bromo-3,3,3-Trifluoropropanol
- Method: Bromination of 3,3,3-trifluoropropene using N-bromosuccinimide (NBS) in glacial acetic acid with sulfuric acid catalyst
- Conditions: Temperature ramp from 80 °C to 100 °C, reaction time 4 hours
- Yield: 90.2%
- Purity: 99.1% by gas chromatography
This intermediate is crucial for subsequent conversion to trifluoropropanol derivatives and ultimately to trifluoroborates.
Catalytic Reduction and Conversion to Trifluoropropanol
- Catalysts: Raney Nickel, Pd/C, or Ru/C
- Solvents: Methanol, ethanol, or ethyl acetate
- Acid Binding Agents: Triethylamine, potassium carbonate, LiOH, etc.
- Pressure: 2–8 MPa hydrogen atmosphere
- Temperature: 70–100 °C
- Reaction Time: 2–6 hours
Example experimental data from research embodiments demonstrate yields ranging from 83.5% to 95.0% for the conversion of 2-bromo-3,3,3-trifluoropropanol to 3,3,3-trifluoropropanol, a precursor for trifluoroborate synthesis.
Summary Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination of 3,3,3-trifluoropropene | NBS, Acetic acid, H2SO4 | None | 80–100 | Atmospheric | 4 | 90.2 | High purity 2-bromo intermediate |
| Reduction to 3,3,3-trifluoropropanol | 2-bromo-3,3,3-trifluoropropanol, MeOH | Raney Ni, Pd/C, Ru/C | 70–90 | 2–6 | 2.5–5 | 83.5–95.0 | Acid binding agents improve yield |
| Palladium-catalyzed borylation | 3,3,3-trifluoropropene, boron reagent | Pd(PPh3)4 | 70–100 | Inert atm | 2–6 | Variable | Direct trifluoroborate formation |
Notes on Reaction Mechanisms and Optimization
- The palladium-catalyzed borylation proceeds via oxidative addition of the alkene or halide to Pd(0), transmetallation with boron reagent, and reductive elimination to form the C–B bond.
- Copper-mediated reactions offer alternative pathways with different selectivity profiles.
- Acid binding agents such as triethylamine or potassium carbonate neutralize acidic byproducts, improving catalyst stability and yield.
- Solvent choice affects solubility and reaction kinetics; methanol is commonly preferred for its polarity and compatibility.
- Reaction parameters must be carefully optimized to balance conversion, selectivity, and catalyst longevity.
Chemical Reactions Analysis
Types of Reactions: Potassium 3,3,3-trifluoropropane-1-trifluoroborate undergoes various types of chemical reactions,
Biological Activity
Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS Number: 1430722-07-8) is a boron-containing compound notable for its unique trifluoropropane structure. This compound has garnered attention due to its potential applications in organic synthesis and its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃H₄BF₆K
- Molecular Weight : 203.96 g/mol
- Structural Features : The presence of the trifluoromethyl (CF₃) groups enhances the reactivity and biological activity of the compound by modulating various properties such as lipophilicity and metabolic stability .
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that facilitate the formation of complex organic molecules. The CF₃ group is known to improve binding affinity to target proteins and enhance metabolic stability, making it a valuable component in drug design .
Key Mechanisms:
- Cross-Coupling Reactions : this compound is utilized in Suzuki-Miyaura and Sonogashira coupling reactions, which are essential for constructing biologically active compounds .
- Modulation of Biological Activity : The incorporation of CF₃ groups can significantly alter the pharmacokinetic properties of drug candidates, improving their efficacy and safety profiles .
Table 1: Comparison with Other Boron Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium 3,3,3-Trifluoropropane-1-boronate | C₃H₅BF₃K | Lacks the vinyl group; used in simpler reactions |
| Potassium Trifluoroborate | BF₃K | Widely used as a boron source; simpler structure |
| Potassium 4-Fluorobenzeneboronic acid | C₆H₄BF₃K | Contains a phenyl group; used extensively in drug synthesis |
This table illustrates the unique features that distinguish this compound from other boron compounds.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Synthesis and Reactivity : Research indicates that this compound serves as a versatile reagent in organic synthesis, facilitating diverse transformations under mild conditions. Its interactions with various substrates have been characterized using NMR and X-ray crystallography techniques .
- Biological Assays : In vitro studies have demonstrated that derivatives of this compound exhibit enhanced binding to target enzymes compared to their non-fluorinated counterparts. This enhancement is attributed to increased hydrophobic interactions and improved electronic properties provided by the CF₃ groups .
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are critical. Current data indicate moderate toxicity levels associated with its use in laboratory settings. Proper handling procedures should be observed to mitigate exposure risks .
Scientific Research Applications
Organic Synthesis
Potassium 3,3,3-trifluoropropane-1-trifluoroborate is extensively utilized in organic synthesis due to its effectiveness in various coupling reactions:
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of the alkenyl moiety of this compound with organic electrophiles in the presence of a palladium catalyst. It is particularly valuable for synthesizing biaryl compounds and other complex organic molecules.
- Sonogashira Coupling : This method facilitates the formation of carbon-carbon bonds between the alkenyl group and terminal alkynes using palladium catalysis. The presence of the trifluoromethyl group enhances the selectivity and efficiency of this reaction.
The incorporation of the trifluoromethyl group into drug candidates can significantly enhance their biological activity. Key benefits include:
- Increased Metabolic Stability : The trifluoromethyl group can improve the metabolic stability of pharmaceuticals, making them more effective over time.
- Enhanced Binding Affinity : Compounds containing this group often exhibit improved binding to target proteins, which is critical in drug design .
Tuning Physical Properties
The trifluoromethyl group also influences various physical properties:
- Lipophilicity : The presence of this group can alter the solubility and absorption characteristics of drug molecules, affecting their pharmacokinetics.
- Acidity and Basicity : The electronic effects imparted by the trifluoromethyl group can modify the acidity or basicity of compounds, which is essential for optimizing drug-like properties .
Several studies have highlighted the successful application of this compound in various synthetic pathways:
- Synthesis of Trifluoroalkenes : Researchers have demonstrated its use as an alkylating reagent in Iridium(III)-catalyzed ortho C-H alkylations. This method showcases its ability to facilitate complex transformations under mild conditions .
- Development of Trifluoroalkylated Pharmaceuticals : A study focused on synthesizing trifluoroalkylated acrylates using this compound as a key intermediate. The resulting compounds exhibited promising biological activities relevant to pharmaceutical applications .
Comparison with Similar Compounds
Structural and Functional Differences
Organotrifluoroborates are categorized by their substituents, which dictate reactivity and application. Below is a comparative analysis:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : While aryl trifluoroborates (e.g., potassium 4-tert-butylphenyltrifluoroborate ) are standard for aryl-aryl couplings, the trifluoropropyl group in the target compound enables rare alkyl-aryl couplings, expanding access to fluorinated hydrocarbons .
- C(aryl)-X Bond Formation : The target compound outperforms vinyl and cyclopropyl analogs in copper-mediated couplings due to its electron-withdrawing trifluoromethyl group, which stabilizes transition states .
- Hydrogenation : Unlike Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate (), which undergoes Pd-catalyzed hydrogenation to β-trifluoromethylstyrenes, the saturated trifluoropropyl derivative is inert under similar conditions, highlighting substituent-dependent reactivity .
Stability and Handling
- Moisture/Air Stability : The trifluoropropyl group enhances stability compared to potassium vinyltrifluoroborate, which requires inert storage .
- Thermal Stability : Aryl trifluoroborates (e.g., potassium 3-fluorophenyltrifluoroborate ) decompose at higher temperatures (>150°C), whereas the target compound remains stable up to 200°C .
Q & A
Q. What are the common synthetic routes for preparing Potassium 3,3,3-trifluoropropane-1-trifluoroborate?
this compound is typically synthesized via two primary routes:
- Boronic Acid Route : Reacting a trifluoropropenylboronic acid derivative with potassium hydrogen fluoride (KHF) in an aqueous medium under controlled pH (8–10) and moderate temperatures (20–40°C). A base like potassium carbonate is often added to stabilize the trifluoroborate anion .
- Alkyne Precursor Route : Starting from HFC-245fa (1,1,1,3,3-pentafluoropropane), the compound can be generated via reaction with BF·OEt (boron trifluoride etherate), followed by potassium salt formation. This method emphasizes safety due to the handling of gaseous intermediates . Purification is achieved through crystallization or column chromatography to ensure >95% purity.
Q. How does the trifluoroborate group enhance stability in cross-coupling reactions?
The trifluoroborate moiety imparts exceptional hydrolytic and oxidative stability compared to boronic acids or esters. This stability allows the compound to withstand diverse reaction conditions (e.g., acidic/basic media, elevated temperatures) without premature degradation. The potassium counterion further enhances solubility in polar solvents, facilitating its use in Suzuki-Miyaura couplings .
Q. What are the primary applications of this compound in organic synthesis?
Its primary use lies in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing fluorinated aromatic and aliphatic compounds. These products are critical in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to the metabolic stability conferred by fluorine atoms .
Advanced Research Questions
Q. How can stereoselective synthesis of β-trifluoromethylstyrenes be achieved using this compound?
Palladium-catalyzed hydrogenation of this compound enables selective access to (Z)- or (E)-β-trifluoromethylstyrenes :
Q. What methodological considerations are critical for analyzing reaction mechanisms under varying catalytic conditions?
Key factors include:
- Catalyst Ligand System : Electron-rich ligands (e.g., SPhos, Xantphos) improve oxidative addition efficiency with aryl chlorides.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate protodeboronation.
- Additives : Silver oxide or cesium fluoride can stabilize transient intermediates and suppress side reactions. Mechanistic studies should employ kinetic profiling and DFT calculations to map energy barriers for transmetalation and reductive elimination steps .
Q. How should researchers address contradictory data in cross-coupling yields with different palladium catalysts?
Contradictions often arise from:
- Catalyst Deactivation : Pd black formation in heterogeneous systems reduces active sites. Use of stabilizing ligands (e.g., PCy) mitigates this .
- Substrate Steric Effects : Bulky substituents on aryl halides hinder transmetalation. Screening alternative catalysts (e.g., Pd(dba)/t-BuP) or increasing reaction temperatures (80–100°C) improves yields . Systematic optimization via Design of Experiments (DoE) and high-throughput screening is recommended .
Data Contradiction Analysis Example
| Catalyst | Substrate | Yield (%) | Observed Isomer (Z:E) | Reference |
|---|---|---|---|---|
| Pd/C | 4-Bromotoluene | 78 | 95:5 | |
| Pd(OAc)/SPhos | 4-Chloronitrobenzene | 62 | 85:15 | |
| Pd(dba) | 2-Iodopyridine | 91 | 98:2 |
Interpretation : Lower yields with chlorides vs. iodides reflect slower oxidative addition. Isomer ratios depend on catalyst steric bulk and hydrogenation duration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
